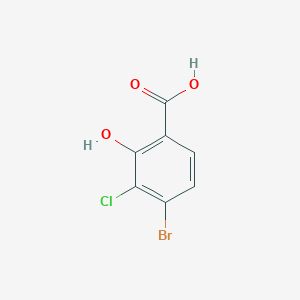
4-Bromo-3-chloro-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO3 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-hydroxybenzoic acid typically involves the halogenation of 2-hydroxybenzoic acid (salicylic acid). One common method includes:
Step 1: Bromination of 2-hydroxybenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Step 2: Chlorination of the resulting 4-bromo-2-hydroxybenzoic acid using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 3-position.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form quinones or reduction reactions to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the halogens.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Esterification: Formation of esters.
Applications De Recherche Scientifique
Medicinal Chemistry
Anti-inflammatory Properties
Research has demonstrated the anti-inflammatory effects of derivatives of 4-bromo-3-chloro-2-hydroxybenzoic acid. A study indicated that its derivatives can inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated primary microglial cells, suggesting potential therapeutic applications in neuroinflammatory diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
Material Science
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules through reactions such as esterification and amidation, which are essential in developing pharmaceuticals and agrochemicals .
Polymer Chemistry
In polymer chemistry, this compound can be utilized to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it beneficial for creating advanced materials with specific performance characteristics.
Environmental Studies
Pesticide Development
The compound's structure allows it to be explored as a precursor in the synthesis of environmentally friendly pesticides. Its halogenated nature may contribute to enhanced efficacy against pests while potentially reducing environmental toxicity compared to traditional pesticides .
Case Studies
Mécanisme D'action
The mechanism of action of 4-Bromo-3-chloro-2-hydroxybenzoic acid depends on its specific application. For instance:
Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It may disrupt microbial cell walls or interfere with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
4-Bromo-2-hydroxybenzoic acid: Lacks the chlorine atom, which may affect its reactivity and applications.
3-Chloro-2-hydroxybenzoic acid: Lacks the bromine atom, leading to different chemical properties.
4-Chloro-3-hydroxybenzoic acid:
Uniqueness: 4-Bromo-3-chloro-2-hydroxybenzoic acid is unique due to the specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for diverse applications and further research.
Propriétés
IUPAC Name |
4-bromo-3-chloro-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVFDDZPDVQJMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














